Tetradecyl 3-phenylprop-2-enoate
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Overview
Description
Tetradecyl 3-phenylprop-2-enoate: is an organic compound with the molecular formula C23H34O2. It is an ester derived from the reaction between tetradecanol and cinnamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl 3-phenylprop-2-enoate typically involves the esterification reaction between tetradecanol and cinnamic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Tetradecyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetradecyl 3-phenylprop-2-enoate is used as a starting material in the synthesis of various organic compounds. Its ester functionality makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long alkyl chain allows it to integrate into lipid bilayers, making it useful in membrane studies.
Medicine: this compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the solubility of hydrophobic compounds.
Mechanism of Action
The mechanism of action of tetradecyl 3-phenylprop-2-enoate involves its integration into lipid bilayers due to its long alkyl chain. This integration can affect membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar structure but with a shorter alkyl chain.
Methyl 3-phenylprop-2-enoate: Another similar compound with an even shorter alkyl chain.
Hexadecyl 3-phenylprop-2-enoate: Similar structure but with a longer alkyl chain.
Uniqueness: Tetradecyl 3-phenylprop-2-enoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring amphiphilic properties, such as surfactants and emulsifiers.
Properties
CAS No. |
669000-44-6 |
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Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
tetradecyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-21-25-23(24)20-19-22-17-14-13-15-18-22/h13-15,17-20H,2-12,16,21H2,1H3 |
InChI Key |
LVFMZUMMNTZXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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